2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline
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Overview
Description
2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline is an organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system fused with a tetrahydro ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline typically involves the condensation of 4-methylbenzaldehyde with 1,2-diaminocyclohexane. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the 4-methylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)quinoxaline
- 2-(4-Methylphenyl)-1,2,3,4-tetrahydroquinoxaline
- 2-(4-Methylphenyl)-1-oxoquinoxaline
Uniqueness
2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline is unique due to its specific structural features, such as the presence of a tetrahydro ring fused with the quinoxaline ring and the 4-methylphenyl group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
922525-18-6 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium |
InChI |
InChI=1S/C15H16N2O/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)17(15)18/h6-10H,2-5H2,1H3 |
InChI Key |
HZESHMOAGQFHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3CCCCC3=[N+]2[O-] |
Origin of Product |
United States |
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